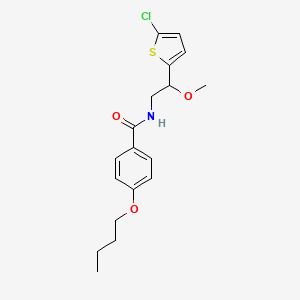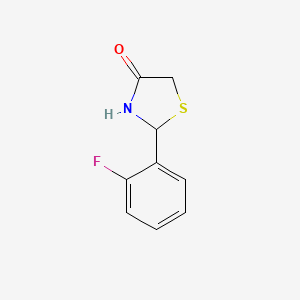
2-(2-Fluorophenyl)-1,3-thiazolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1,3-thiazolan-4-one is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, agriculture, and material science. This compound is also known as Fluorothiazolone and has a molecular formula of C9H6FNO2S.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the expression of matrix metalloproteinases (MMPs) that play a crucial role in the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-Fluorophenyl)-1,3-thiazolan-4-one in lab experiments is its high potency and selectivity towards various enzymes. However, one of the major limitations is its poor solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2-(2-Fluorophenyl)-1,3-thiazolan-4-one. One of the major areas of research is its potential use in the development of new anticancer drugs. It can also be used in the development of new antimicrobial agents and anti-inflammatory drugs. Further studies are required to understand its mechanism of action and to improve its solubility in water.
In conclusion, 2-(2-Fluorophenyl)-1,3-thiazolan-4-one is a promising compound that has potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its high potency and selectivity towards various enzymes make it an attractive target for drug development. Further research is required to fully understand its mechanism of action and to improve its solubility in water.
Métodos De Síntesis
The synthesis of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one involves the reaction of 2-fluorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final product. This method has been reported to have a yield of around 70%.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-1,3-thiazolan-4-one has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS/c10-7-4-2-1-3-6(7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNAFOXSLXIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Fluorophenyl)-1,3-thiazolan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

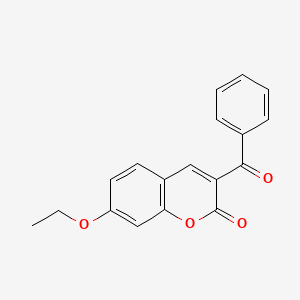
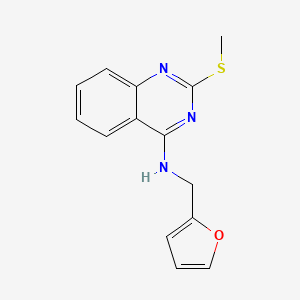
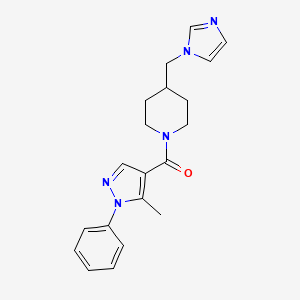
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)
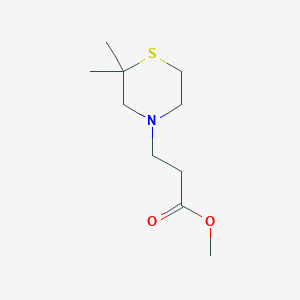
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)
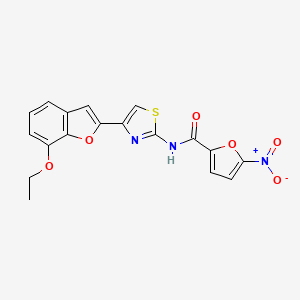

![3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2932492.png)
